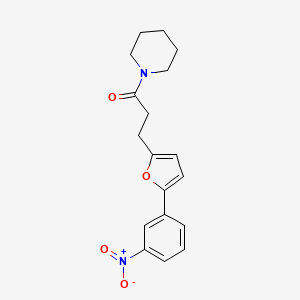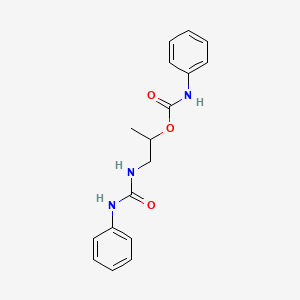
1-(3-Phenylureido)propan-2-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an anilinocarbonyl group and a phenylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate typically involves the reaction of aniline with isocyanates or carbamoyl chlorides. One common method is the reaction of aniline with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method is the reaction of aniline with dimethyl carbonate in the presence of a suitable catalyst. This method not only avoids the use of toxic phosgene but also provides high yields of the desired carbamate.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Anilinocarbonyl)amino]-3-methylbenzoic acid
- 2-[(Anilinocarbonyl)(methyl)amino]benzoic acid
Uniqueness
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Propriétés
Numéro CAS |
132104-26-8 |
|---|---|
Formule moléculaire |
C17H19N3O3 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C17H19N3O3/c1-13(23-17(22)20-15-10-6-3-7-11-15)12-18-16(21)19-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,22)(H2,18,19,21) |
Clé InChI |
MKMUONFFDOVTRV-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





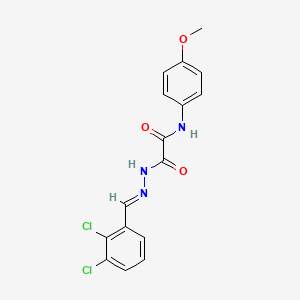
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
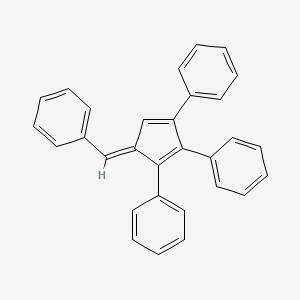
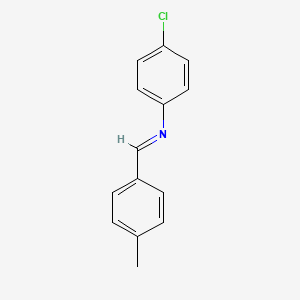
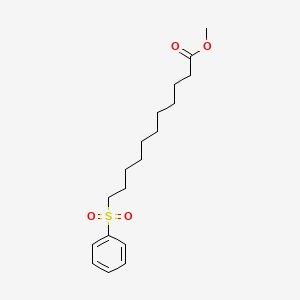
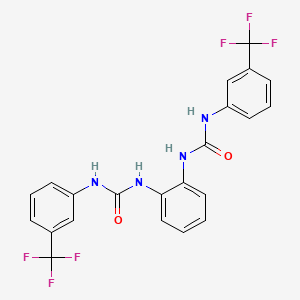

![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)


